Cas no 4015-23-0 (3,4-Didehydro Metolazone)

3,4-Didehydro Metolazone structure
3,4-Didehydro Metolazone structure
Product name:3,4-Didehydro Metolazone
CAS No:4015-23-0
MF:C16H14ClN3O3S
MW:363.818661212921
CID:1512325
PubChem ID:72941457

3,4-Didehydro Metolazone Chemical and Physical Properties

Names and Identifiers

    • 6-Quinazolinesulfonamide,7-chloro-3,4-dihydro-2-methyl-3-(2-methylphenyl)-4-oxo-
    • 3,4-Didehydro Metolazone
    • 7-chloro-2-methyl-3-(2-methylphenyl)-4-oxoquinazoline-6-sulfonamide
    • Q27266270
    • 7-Chloro-3,4-dihydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinazolinesulfonamide
    • Didehydrometolazone [USP Impurity]
    • Metolazone specified impurity D [EP]
    • UNII-74G6NBS2I7
    • 7-Chloro-2-methyl-4-oxo-3-(o-tolyl)-3,4-dihydroquinazoline-6-sulfonamide
    • Metolazone Impurity E
    • 6-Quinazolinesulfonamide, 7-chloro-3,4-dihydro-2-methyl-3-(2-methylphenyl)-4-oxo-
    • METOLAZONE IMPURITY D [EP IMPURITY]
    • 74G6NBS2I7
    • 4015-23-0
    • Didehydrometolazone
    • 7-Chloro-2-methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazoline-6-sulfonamide
    • Inchi: InChI=1S/C16H14ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8H,1-2H3,(H2,18,22,23)
    • InChI Key: IOJZLMRWACLAMH-UHFFFAOYSA-N
    • SMILES: CC1=CC=CC=C1N2C(=NC3=CC(=C(C=C3C2=O)S(=O)(=O)N)Cl)C

Computed Properties

  • Exact Mass: 363.04462
  • Monoisotopic Mass: 363.0444402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 645
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • PSA: 92.83

3,4-Didehydro Metolazone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D439470-100mg
3,4-Didehydro Metolazone
4015-23-0
100mg
$ 2260.00 2023-09-07
TRC
D439470-50mg
3,4-Didehydro Metolazone
4015-23-0
50mg
$1166.00 2023-05-18
TRC
D439470-10mg
3,4-Didehydro Metolazone
4015-23-0
10mg
$259.00 2023-05-18
TRC
D439470-25mg
3,4-Didehydro Metolazone
4015-23-0
25mg
$ 607.00 2023-09-07

Additional information on 3,4-Didehydro Metolazone

Research Brief on 3,4-Didehydro Metolazone (CAS: 4015-23-0): Recent Advances and Applications

3,4-Didehydro Metolazone (CAS: 4015-23-0) is a derivative of the thiazide-like diuretic metolazone, which has garnered significant attention in recent years due to its potential therapeutic applications and unique pharmacological properties. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and emerging applications in the field of chemical biology and medicine. The brief is designed to provide a comprehensive yet concise overview for professionals in the pharmaceutical and biomedical research sectors.

Recent studies have highlighted the role of 3,4-Didehydro Metolazone in modulating renal sodium reabsorption, similar to its parent compound, metolazone. However, its distinct chemical structure, characterized by the absence of hydrogen atoms at the 3 and 4 positions of the benzothiadiazine ring, confers unique pharmacokinetic and pharmacodynamic properties. These properties have been explored in various preclinical models, demonstrating enhanced bioavailability and reduced side effects compared to traditional thiazide diuretics.

One of the most notable advancements in the study of 3,4-Didehydro Metolazone is its potential application in treating resistant hypertension and heart failure. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits a higher affinity for the thiazide-sensitive sodium-chloride symporter (NCC) in the distal convoluted tubule, leading to more efficient diuresis without significant electrolyte imbalances. This finding positions 3,4-Didehydro Metolazone as a promising candidate for next-generation diuretic therapies.

In addition to its diuretic effects, recent research has uncovered novel applications of 3,4-Didehydro Metolazone in cancer therapy. A groundbreaking study conducted by researchers at the National Institutes of Health (NIH) demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by disrupting intracellular pH regulation. The study, published in Cell Chemical Biology, suggests that 3,4-Didehydro Metolazone may serve as a dual-function agent, combining diuretic and anti-cancer properties.

The synthesis and optimization of 3,4-Didehydro Metolazone have also been a focal point of recent research. Advances in green chemistry have enabled the development of more sustainable and scalable synthesis routes, as detailed in a 2022 article in Organic Process Research & Development. These innovations not only reduce the environmental impact of production but also improve the cost-effectiveness of large-scale manufacturing, paving the way for broader clinical testing and potential commercialization.

Despite these promising developments, challenges remain in the clinical translation of 3,4-Didehydro Metolazone. Issues such as long-term safety, drug-drug interactions, and patient-specific variability in response require further investigation. Ongoing clinical trials, such as the phase II study sponsored by the European Medicines Agency (EMA), aim to address these gaps and provide a clearer understanding of the compound's therapeutic potential.

In conclusion, 3,4-Didehydro Metolazone (CAS: 4015-23-0) represents a compelling area of research in the chemical biology and pharmaceutical fields. Its unique properties and multifaceted applications underscore the importance of continued exploration and development. As research progresses, this compound may offer new therapeutic avenues for treating complex conditions such as hypertension, heart failure, and cancer, ultimately improving patient outcomes and advancing medical science.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk